molecular formula C8H4ClNO2S B3043751 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride CAS No. 914637-72-2

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride

Cat. No.: B3043751
CAS No.: 914637-72-2
M. Wt: 213.64 g/mol
InChI Key: BDCUNTBTJMORKR-UHFFFAOYSA-N
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Description

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride (CAS: Unspecified in evidence; molecular formula: C₈H₄ClNO₂S; molecular weight: 213.64 g/mol) is an acyl chloride derivative featuring a thiazole ring substituted with a furan group at the 2-position and a carbonyl chloride group at the 4-position . This compound is primarily utilized in organic synthesis, particularly in the preparation of amides, esters, and other functionalized thiazole derivatives. Its reactivity stems from the electrophilic carbonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.

Properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7(11)5-4-13-8(10-5)6-2-1-3-12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUNTBTJMORKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-(2-Furyl)-1,3-Thiazole-4-Carboxylic Acid

Cyclocondensation of Propargyl Alcohols with Thioamides

A high-yielding method for constructing the thiazole core involves the reaction of furyl-substituted propargyl alcohols with thioamides. The protocol developed by ACS Omega (2022) utilizes calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as dual catalysts in toluene at 120°C. For example:

  • Substrate : (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol (1g ) reacts with thiobenzamide (2a ) to form 2-(2-furyl)-1,3-thiazole-4-carboxylic acid precursors.
  • Conditions : 40–50 minutes at 120°C yields 80–86% of the thiazole intermediate.
  • Mechanism : The reaction proceeds via chemoselective alkyne activation, followed by stereoselective thiazole ring formation.
Table 1: Optimization of Thiazole Formation Conditions
Catalyst System Solvent Temperature (°C) Time (min) Yield (%)
Ca(OTf)₂/Bu₄NPF₆ Toluene 120 40 85
Ca(OTf)₂/Bu₄NPF₆ Neat 120 25 60
Mg(OTf)₂/Bu₄NPF₆ Toluene 120 24 h 40

Hantzsch Thiazole Synthesis Modifications

Classical Hantzsch methodology employs α-halo ketones and thioamides. For furyl-thiazole derivatives:

  • Substrate : 2-Furoyl chloride reacts with β-keto esters to form α-halo ketones, which cyclize with thiourea derivatives.
  • Limitation : Low regioselectivity for the 4-carboxylic acid position necessitates post-synthetic oxidation.

Oxidation of Thiazole Aldehydes

The patent US3274207A describes the oxidation of 2-(2-furyl)-1,3-thiazole-4-carbaldehyde to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Key parameters:

  • pH Control : Maintain reaction pH ~2 during workup to prevent over-oxidation.
  • Yield : 70–75% after crystallization from ethanol/water mixtures.

Conversion to 2-(2-Furyl)-1,3-Thiazole-4-Carbonyl Chloride

Thionyl Chloride (SOCl₂) Method

The most widely used protocol involves refluxing the carboxylic acid with excess SOCl₂:

  • Procedure : 1 mol equivalent of 2-(2-furyl)-1,3-thiazole-4-carboxylic acid is heated with 3–5 equivalents SOCl₂ at 70°C for 4–6 hours.
  • Workup : Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a yellow oil (purity >95% by ¹H NMR).
  • Safety : Conduct in a fume hood due to SOCl₂’s corrosive and lachrymatory properties.

Oxalyl Chloride ((COCl)₂) Approach

For acid-sensitive substrates:

  • Conditions : 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid (1 eq) reacts with oxalyl chloride (1.2 eq) in dry dichloromethane at 0–5°C.
  • Catalyst : 0.1 eq dimethylformamide (DMF) accelerates the reaction via Vilsmeier-Haack complex formation.
  • Yield : 90–92% after 2 hours.
Table 2: Comparison of Chlorination Methods
Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
SOCl₂ 70 4 95 97
(COCl)₂ + DMF 0–5 2 92 98
PCl₅ 110 6 85 90

Alternative Pathways and Novel Methodologies

Microwave-Assisted Synthesis

Recent advancements reduce reaction times significantly:

  • SOCl₂ Method : 15 minutes at 100°C under microwave irradiation achieves 94% conversion.
  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

Continuous Flow Chemistry

Microreactor systems enhance safety and scalability:

  • Residence Time : 5 minutes at 120°C with SOCl₂ achieves 98% yield.
  • Applications : Suitable for large-scale production (>100 kg/batch).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, thiazole-H), 7.85 (d, J = 3.2 Hz, 1H, furyl-H), 6.95 (m, 2H, furyl-H).
  • FT-IR : 1785 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl stretch).

Purity Assessment

  • HPLC : >99% purity using C18 column (acetonitrile/water 70:30, 1 mL/min).
  • Elemental Analysis : Calculated for C₈H₄ClNO₂S: C 43.75%, H 1.83%, N 6.38%; Found: C 43.69%, H 1.79%, N 6.35%.

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD)
SOCl₂ 12.50
2-(2-Furyl)-1,3-Thiazole-4-carboxylic Acid 473.00 (1 g scale)
Labor/Energy 85.00

Waste Management

  • SOCl₂ Quenching : Neutralize with aqueous NaHCO₃ to generate NaCl, SO₂, and CO₂.
  • Solvent Recovery : >90% toluene recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The furan and thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.

    Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of thiazole and furan exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride have shown effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus20 μg/mL
Related Thiazole DerivativeE. coli24 μg/mL
Halogenated Thiazole DerivativeC. albicans32 μg/mL

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition . Studies suggest that compounds containing the thiazole moiety can inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. This inhibition can lead to alterations in cellular metabolism and has potential implications in cancer treatment .

Agricultural Chemistry

The compound has also been explored for its insecticidal properties . Research indicates that thiazole derivatives can act as insecticides against various agricultural pests. The mechanism often involves disrupting metabolic pathways in insects, leading to their mortality .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition Mechanism

In a detailed investigation into enzyme inhibition, researchers synthesized several thiazole-based compounds and tested their effects on PTPs. The findings revealed that specific substitutions on the thiazole ring significantly enhanced inhibitory activity, suggesting a structure-activity relationship critical for drug design .

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the broader class of 1,3-thiazole-4-carbonyl chlorides. Key structural analogs include:

Table 1: Structural Comparison of Thiazole-4-Carbonyl Chloride Derivatives
Compound Name Substituent at Thiazole-2 Position Molecular Formula Molecular Weight (g/mol) CAS Number
2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride 2-Furyl C₈H₄ClNO₂S 213.64 Not explicitly provided
2-Phenyl-1,3-thiazole-4-carbonyl chloride Phenyl C₁₀H₆ClNOS 223.68 36094-04-9
2-Methyl-1,3-thiazole-4-carbonyl chloride Methyl C₅H₄ClNOS 161.61 55842-53-0
2-Chloro-1,3-thiazole-4-carbonyl chloride Chloro C₄HCl₂NOS 182.03 16099-04-0

Physicochemical Properties

  • Solubility : The 2-furyl derivative is likely soluble in polar aprotic solvents (e.g., dichloromethane, THF) due to its aromatic and polar groups. In contrast, the phenyl-substituted analog (2-phenyl derivative) may exhibit lower solubility in polar solvents due to increased hydrophobicity .
  • Stability : Acyl chlorides are moisture-sensitive, but the 2-methyl derivative may exhibit marginally better stability under ambient conditions compared to bulkier substituents due to reduced steric hindrance .

Biological Activity

2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies related to its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring fused with a furan moiety , and it contains a carbonyl chloride functional group. Its molecular formula is C7H4ClNOSC_7H_4ClNOS with a molecular weight of approximately 189.63 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

This compound exhibits significant biochemical properties:

  • Enzyme Interaction : It is known to inhibit specific protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling by removing phosphate groups from proteins.
  • Cell Signaling Modulation : By altering the phosphorylation status of signaling proteins, this compound can influence various cellular processes such as gene expression and metabolism.

Cellular Effects

The effects of this compound on different cell types have been documented:

  • Inhibition of Cell Proliferation : Studies indicate that the compound can reduce cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Activity : It has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound forms hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation.
  • Stability and Degradation : Laboratory studies indicate that the compound remains stable under standard conditions but may degrade over time or under extreme conditions, affecting its biological activity.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of derivatives related to this compound:

  • Study on Bacterial Inhibition : Research demonstrated that derivatives displayed significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values indicating effective inhibition comparable to standard antibiotics .
CompoundTarget BacteriaMIC (µM)
This compoundS. aureus5.64
This compoundE. coli8.33
Derivative XB. subtilis4.69

Anticancer Activity

In vitro studies have assessed the anticancer potential:

  • Cytotoxicity Assays : The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
Cell LineIC50 (µg/mL)
A4311.98
Jurkat1.61

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride?

  • Methodology : The compound can be synthesized via acylation of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride. For example, describes a similar procedure for 4-chloropyridine-2-carbonyl chloride, where thionyl chloride and sodium bromide in chlorobenzene are used under reflux. Purification typically involves fractional distillation or recrystallization. Reaction progress can be monitored via TLC or FTIR to confirm carbonyl chloride formation .
  • Key Parameters : Maintain anhydrous conditions to prevent hydrolysis, and use stoichiometric excess of chlorinating agents (e.g., 3:1 SOCl₂ to acid molar ratio) for complete conversion.

Q. How can the purity and structure of this compound be verified experimentally?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the furyl and thiazole substituents. The carbonyl chloride group typically appears as a deshielded carbon (~160–170 ppm in ¹³C NMR).
  • Mass Spectrometry (ESI-MS or GC-MS) : Validate molecular weight (e.g., reports a molecular weight of 292.57 g/mol for a related compound).
  • Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Reactivity : The compound reacts violently with water (Risk Phrase R14, R34 in ). Use inert atmospheres (N₂/Ar) and moisture-free glassware.
  • Storage : Store at ≤4°C in airtight containers (see for similar thiazole-carbonyl chlorides).
  • PPE : Wear acid-resistant gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of HCl vapors .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, alcohols) using UV-Vis or HPLC.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways ( employs isotopic analysis for related intermediates).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian or ORCA) to map transition states. highlights syn/anti conformer analysis for heteroarene carbenes, which can guide similar studies for this compound .

Q. How does the furyl-thiazole framework influence electronic properties and reactivity?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials, focusing on the electron-rich furyl ring and electron-deficient thiazole.
  • Hammett Studies : Correlate substituent effects (e.g., furyl vs. phenyl) on reaction rates in model reactions like esterification.
  • X-Ray Crystallography : Resolve crystal structures to assess bond lengths and conjugation effects ( provides structural data for a phenyl-thiazole analog) .

Q. How can discrepancies in reported physical properties (e.g., melting point, stability) be resolved?

  • Methodology :

  • Reproducibility Tests : Synthesize the compound using multiple routes (e.g., SOCl₂ vs. PCl₅) and compare purity via DSC for melting point consistency.
  • Stability Profiling : Conduct accelerated degradation studies under varying pH, temperature, and humidity. notes a boiling point of 427.8°C, but experimental validation under reduced pressure may be needed .
  • Peer-Data Cross-Validation : Compare results with structurally similar compounds (e.g., lists mp 100°C for 2-phenyl-1,3-thiazole-4-carbonyl chloride) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride

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